5-Cyanospiro[2.3]hexane-5-carboxylic acid
Description
Significance of Spirocyclic Systems in Conformational Control and Molecular Design
Spirocyclic systems impose significant conformational rigidity on a molecule. This structural constraint is a key advantage in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The inherent three-dimensionality of spiro scaffolds allows for the precise spatial arrangement of functional groups, enabling a more effective exploration of the chemical space and interaction with complex protein binding sites. chemrevlett.comresearchgate.net By replacing planar aromatic rings with sp³-rich spirocyclic cores, chemists can improve crucial physicochemical properties of drug candidates, such as solubility and metabolic stability. libretexts.org
The defined and predictable conformations of spirocycles, particularly those composed of smaller rings, provide a robust platform for structure-based drug design. chemrevlett.com This control over molecular shape allows for the optimization of ligand-receptor interactions, a critical factor in the development of potent and selective therapeutics.
Architectural Features of the Spiro[2.3]hexane Framework
The spiro[2.3]hexane framework is a unique bicyclic system consisting of a cyclopropane (B1198618) ring and a cyclobutane (B1203170) ring that share a single quaternary carbon atom. This arrangement results in a compact, rigid, and strained structure.
Below is a table summarizing key properties of the parent spiro[2.3]hexane scaffold.
| Property | Value |
| Molecular Formula | C₆H₁₀ |
| Molecular Weight | 82.14 g/mol |
| Structure | A cyclopropane ring fused to a cyclobutane ring via one spirocenter. |
| Key Feature | High degree of rigidity and inherent ring strain. |
| Primary Application | Scaffold for creating conformationally constrained molecules. |
This interactive table provides fundamental data on the core spiro[2.3]hexane structure.
Rationale for Investigation of 5-Cyanospiro[2.3]hexane-5-carboxylic acid as a Versatile Synthetic Intermediate
The compound this compound emerges as a compelling target for investigation due to the synthetic potential endowed by its unique combination of a rigid scaffold and two versatile functional groups attached to the same carbon atom (an α-cyano carboxylic acid moiety). While specific, documented applications of this exact molecule as a synthetic intermediate are not prevalent in readily available literature, its value can be inferred from the well-established reactivity of its constituent parts.
The presence of both a nitrile (cyano) and a carboxylic acid group on the spirocyclic framework makes it a valuable building block. Nitriles are exceptionally useful in organic synthesis, serving as precursors to a wide array of other functional groups. chemrevlett.com
Potential Synthetic Transformations:
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, transforming the molecule into a spiro[2.3]hexane-5,5-dicarboxylic acid derivative. libretexts.org
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), providing a route to novel spirocyclic amino compounds. semanticscholar.org
Decarboxylation: α-cyano carboxylic acids can undergo decarboxylation (loss of CO₂) to yield a nitrile. rsc.org This reaction pathway allows the spiro[2.3]hexane scaffold to be substituted with a single cyano group at the 5-position. Such decarboxylative cyanation methods are of high interest for converting readily available carboxylic acids into valuable nitriles. chemrevlett.comnih.gov
Amide Formation: The carboxylic acid group can be readily converted into amides through coupling reactions with various amines, allowing for the attachment of diverse molecular fragments.
Structure
3D Structure
Properties
IUPAC Name |
5-cyanospiro[2.3]hexane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-5-8(6(10)11)3-7(4-8)1-2-7/h1-4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUMMLOFCGBJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(C2)(C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1491982-69-4 | |
| Record name | 5-cyanospiro[2.3]hexane-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Elucidation of Synthetic Transformations Involving 5 Cyanospiro 2.3 Hexane 5 Carboxylic Acid Precursors
Investigations of Spirocyclization Mechanisms
The construction of the spiro[2.3]hexane framework, characterized by a cyclopropane (B1198618) ring fused to a cyclobutane (B1203170) ring at a single carbon atom, can be achieved through various mechanistic pathways. These pathways are often dictated by the choice of precursors, reagents, and reaction conditions.
Pseudorotation and Reductive Elimination Pathways
In organometallic-catalyzed approaches to spirocyclic systems, the concepts of pseudorotation and reductive elimination are central to understanding the formation of the final product. While direct mechanistic studies on 5-cyanospiro[2.3]hexane-5-carboxylic acid precursors are not extensively documented, analogies can be drawn from related systems involving metallacyclic intermediates.
Pseudorotation is a process observed in trigonal bipyramidal and related geometries where ligands appear to rotate, leading to an interchange of axial and equatorial positions. umb.edu This conformational change can be critical in bringing the requisite groups into proximity for subsequent bond-forming steps.
Reductive elimination is the final step in many catalytic cycles, where two ligands on a metal center are expelled to form a new covalent bond, with a concomitant reduction in the oxidation state of the metal. wikipedia.orgilpi.com For the formation of a spiro[2.3]hexane system from a metallacyclobutane intermediate, for instance, the two organic fragments destined to form the new C-C bond must be situated cis to one another on the metal center. ilpi.comlibretexts.org
The rate of reductive elimination is influenced by several factors, including the steric bulk of the ligands and the electronic properties of the metal center. wikipedia.org More sterically hindered complexes often undergo faster reductive elimination to relieve steric strain. umb.edu
Table 1: Factors Influencing Reductive Elimination Rates in Spirocyclization
| Factor | Influence on Reductive Elimination Rate | Rationale |
| Steric Hindrance | Increased | Alleviates steric strain in the transition state. |
| Electron-Donating Ligands | Decreased | Increases electron density at the metal center. |
| Electron-Withdrawing Ligands | Increased | Decreases electron density at the metal center. |
| Coordination Number | Higher for odd-coordinate complexes | Leads to a more stable, lower-energy transition state. |
Radical and Radical-Radical Coupling Mechanisms
Radical-mediated cyclizations offer a powerful alternative for the synthesis of strained ring systems like spiro[2.3]hexanes. These reactions typically proceed under mild conditions and exhibit high functional group tolerance. The mechanism often involves the generation of a radical species that undergoes an intramolecular cyclization. nih.gov
In the context of precursors to this compound, a plausible radical cyclization could involve the formation of a radical on a side chain attached to a methylenecyclopropane (B1220202) or a related strained alkene. This radical can then add to the double bond in an endo- or exo-fashion to form the spirocyclic skeleton.
Radical-radical coupling mechanisms have also been explored, particularly in the synthesis of cyano-substituted compounds. rsc.org These pathways involve the generation of two radical species that subsequently combine. For the synthesis of the target molecule, this could hypothetically involve the coupling of a cyclobutyl radical with a cyanated cyclopropyl (B3062369) radical, though such a direct approach would face significant challenges in controlling selectivity.
A more likely scenario involves a cascade reaction where an initial radical addition is followed by further transformations. For instance, an alkoxycarbonyl radical could initiate a 5-exo cyclization, leading to a new carbon-centered radical that can be trapped or undergo further reactions. nih.gov
Ionic Cyclization Intermediates
Ionic cyclization pathways provide another avenue for the construction of the spiro[2.3]hexane core. These mechanisms involve the formation of either cationic or anionic intermediates that trigger the ring-closing event.
In cationic pathways, a carbocation can be generated, for example, by the protonation of a double bond or the departure of a leaving group. This cation can then be attacked by a nucleophilic portion of the molecule to effect cyclization. The stability of the resulting spirocyclic carbocation is a key factor in determining the feasibility of such a pathway.
Anionic cyclizations, on the other hand, typically involve the generation of a carbanion which then attacks an electrophilic site within the same molecule. For precursors to this compound, this could involve the deprotonation of a carbon alpha to the cyano and carboxyl groups, followed by an intramolecular nucleophilic attack.
Recent studies have shown that photochemical methods can be employed to generate intermediates that undergo ionic cyclization to form spiro[2.3]hexane derivatives. researchgate.net These reactions may proceed through the formation of an ylide intermediate followed by the ionic ring closure.
Ligand Redistribution in Metallomacrocycle Formation
The formation of metallomacrocycles can be influenced by the principles of the macrocyclic effect, where macrocyclic ligands exhibit a high affinity for metal ions compared to their acyclic counterparts. wikipedia.org This enhanced stability is attributed to both entropic and energetic factors, including the pre-organization of the ligand's donor atoms. wikipedia.org
In the context of precursors to this compound, while not directly forming a metallomacrocycle, the interaction of the molecule with a metal center during catalysis can be viewed through the lens of ligand-metal interactions. The cyano and carboxyl groups can act as donor ligands, potentially influencing the geometry and reactivity of a metal catalyst.
Ligand redistribution, or the exchange of ligands on a metal center, can play a role in template-directed syntheses where a metal ion organizes the precursor molecule into a conformation that favors the desired cyclization. wikipedia.org The chelation of a metal ion by the cyano and carboxyl groups could, in principle, create a specific geometry that facilitates the spirocyclization event.
Mechanistic Studies of Carboxylic Acid Transformations
Once the spiro[2.3]hexane core is established, the carboxylic acid moiety of this compound can undergo a variety of transformations. Understanding the mechanisms of these reactions is essential for the synthesis of derivatives and for the application of this compound as a building block in medicinal chemistry.
Nucleophilic Acyl Substitution Pathways
The reactivity of the carbonyl group in this compound is influenced by both steric and electronic factors. The spirocyclic framework imposes significant steric hindrance around the carbonyl carbon, which can slow the rate of nucleophilic attack. openstax.org
Electronically, the presence of the electron-withdrawing cyano group at the alpha-position is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. openstax.org However, this effect may be tempered by the steric bulk of the spirocyclic system.
Common nucleophilic acyl substitution reactions include esterification and amidation. The Fischer esterification, for example, involves the reaction of the carboxylic acid with an alcohol under acidic conditions. The mechanism involves protonation of the carbonyl oxygen to increase its electrophilicity, followed by nucleophilic attack by the alcohol. libretexts.org
Table 2: Key Steps in the Fischer Esterification of this compound
| Step | Description | Intermediate |
| 1 | Protonation of the carbonyl oxygen by an acid catalyst. | Protonated carbonyl |
| 2 | Nucleophilic attack by the alcohol on the activated carbonyl carbon. | Tetrahedral intermediate |
| 3 | Proton transfer from the attacking alcohol to one of the hydroxyl groups. | Protonated tetrahedral intermediate |
| 4 | Elimination of water as a leaving group. | Protonated ester |
| 5 | Deprotonation to yield the final ester product and regenerate the acid catalyst. | Ester |
The hydrolysis of esters derived from this compound, the reverse of esterification, can also occur via nucleophilic acyl substitution, typically under acidic or basic conditions. libretexts.org
Modified Curtius Rearrangement Mechanism
The Curtius rearrangement is a versatile and widely utilized thermal or photochemical reaction that transforms a carboxylic acid into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. nih.govnih.gov The modified versions of this rearrangement have been developed to be more accommodating to a wider range of functional groups and to proceed under milder conditions. nih.govnih.gov In the context of the synthesis of precursors to this compound, the modified Curtius rearrangement plays a crucial role in introducing a nitrogen-containing functional group at the sterically hindered quaternary spirocyclic carbon.
The generally accepted mechanism for the thermal Curtius rearrangement is a concerted process. It involves the migration of the R group from the acyl carbon to the nitrogen atom with the simultaneous expulsion of nitrogen gas (N₂), all occurring in a single step. wikipedia.org This concerted nature ensures the retention of the stereochemistry of the migrating group. nih.govnih.gov The reaction begins with the formation of an acyl azide (B81097) from the corresponding carboxylic acid precursor. This acyl azide, upon heating, undergoes rearrangement to form an isocyanate. The isocyanate is a key intermediate that can be trapped by various nucleophiles. For instance, in the presence of water, it hydrolyzes to a carbamic acid, which then decarboxylates to yield a primary amine. masterorganicchemistry.com If an alcohol is used as the nucleophile, a carbamate (B1207046) is formed. nih.gov
A notable variation, the Darapsky degradation, exemplifies the application of the Curtius rearrangement to α-cyanoesters to produce amino acids. wikipedia.org In this sequence, an α-cyanoester is converted to an acylhydrazine, which is then transformed into an acyl azide. wikipedia.org Subsequent heating in the presence of an alcohol leads to the formation of a carbamate via the Curtius rearrangement. wikipedia.org This demonstrates the compatibility of the rearrangement with the cyano group, which is relevant to the synthesis of this compound precursors.
The rate-determining step in the modified Curtius rearrangement is typically the thermal decomposition of the acyl azide to the isocyanate. The stability of the acyl azide and the energy barrier for the rearrangement can be influenced by the structure of the migrating group. For sterically hindered substrates, such as the spiro[2.3]hexane system, the reaction conditions may require careful optimization to achieve efficient rearrangement.
Interactive Data Table: Key Steps in the Modified Curtius Rearrangement
| Step | Reactant(s) | Intermediate(s) | Product(s) | Key Transformation |
| 1 | Carboxylic Acid Precursor, Azide Source | Acyl Azide | Acyl Azide | Formation of the key rearranging species |
| 2 | Acyl Azide | Transition State | Isocyanate, Nitrogen Gas | Concerted rearrangement with loss of N₂ |
| 3 | Isocyanate, Nucleophile (e.g., H₂O, ROH) | Carbamic Acid or Carbamate | Amine or Carbamate | Trapping of the isocyanate intermediate |
Catalytic Reaction Pathways
Organo-Nanocatalyst Role and Kinetics
The application of organo-nanocatalysts in the synthesis of complex organic molecules, including spiro compounds, has garnered significant interest due to their high efficiency, selectivity, and recyclability. researchgate.netnih.gov These catalysts typically consist of a catalytically active organic moiety immobilized on a nanoparticle support, combining the advantages of both homogeneous and heterogeneous catalysis. researchgate.net
In the context of synthesizing spirocyclic structures, organo-nanocatalysts can play a multifaceted role. For instance, in multi-component reactions leading to spirooxindoles, a nanocatalyst with both Lewis acidic and basic sites can activate different reactants simultaneously. nih.gov The Lewis acidic sites can coordinate to carbonyl groups, enhancing their electrophilicity, while the Lewis basic sites can facilitate deprotonation of acidic methylene (B1212753) compounds. nih.gov This dual activation mode can significantly accelerate the reaction rate and control the stereoselectivity of the product.
A study on the synthesis of spiro heterocycles using magnetic Fe₂O₃@SiO₂ nanoparticles functionalized with thiamine (B1217682) hydrochloride demonstrated the effectiveness of an organo-nanocatalyst. researchgate.net The catalytic role of the thiamine hydrochloride moiety was investigated through kinetic and mechanistic studies, supported by Density Functional Theory (DFT) calculations. researchgate.net The study revealed that the catalyst facilitates the reaction through a specific activation pathway, lowering the activation energy barrier.
The kinetics of such nanocatalyzed reactions are often found to follow pseudo-first-order kinetics. researchgate.net The rate of reaction is typically dependent on the catalyst loading, temperature, and the nature of the reactants. The reusability of the organo-nanocatalyst is a key feature, with many catalysts maintaining their activity for several cycles with minimal loss of efficiency. researchgate.netnih.gov
Interactive Data Table: Factors Influencing Organo-Nanocatalyst Performance
| Factor | Description | Impact on Reaction |
| Catalyst Composition | Nature of the organic moiety and the nanoparticle support. | Determines catalytic activity, selectivity, and stability. |
| Surface Area | The total exposed surface of the nanocatalyst. | Higher surface area generally leads to increased reaction rates. |
| Particle Size | The diameter of the nanoparticles. | Can influence catalyst activity and recovery. |
| Catalyst Loading | The amount of catalyst used in the reaction. | Affects the reaction rate up to a certain saturation point. |
| Reaction Temperature | The temperature at which the reaction is conducted. | Influences the reaction kinetics and product distribution. |
| Solvent | The medium in which the reaction is carried out. | Can affect catalyst dispersion, substrate solubility, and reaction pathway. |
Photoredox and Visible-Light Initiated Processes
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of a wide range of chemical bonds under mild reaction conditions. researchgate.net This methodology relies on the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.
While specific applications of photoredox catalysis in the synthesis of this compound are not extensively documented, the general principles can be applied to key bond-forming reactions in its synthesis. For instance, the construction of the spiro[2.3]hexane core or the introduction of the cyano group could potentially be achieved through photoredox-mediated pathways.
Photoinduced synthesis of functionalized spiro[2.3]hexane derivatives has been reported through additive-free approaches. researchgate.net These reactions often proceed through the formation of radical intermediates or ylides upon visible light irradiation, which then undergo cyclization or rearrangement to form the spirocyclic scaffold. researchgate.net The use of visible light offers a greener alternative to traditional methods that often require harsh reagents or high temperatures.
The functionalization of spirocyclic compounds using photoredox catalysis is also an area of active research. For example, the introduction of a cyano group could potentially be achieved through a photoredox-mediated cyanation reaction, involving the generation of a cyano radical from a suitable precursor. The feasibility of such a transformation would depend on the electrochemical properties of the spirocyclic substrate and the choice of photocatalyst and cyano source.
Interactive Data Table: Comparison of Catalytic Methods
| Catalytic Method | Energy Source | Key Intermediates | Advantages | Potential Application in Spiro[2.3]hexane Synthesis |
| Organo-Nanocatalysis | Thermal | Activated Substrates | High efficiency, selectivity, recyclability, mild conditions. | Construction of the spirocyclic core via multi-component reactions. |
| Photoredox Catalysis | Visible Light | Radical Ions, Radicals | Mild conditions, high functional group tolerance, unique reactivity. | Introduction of the cyano group, formation of C-C bonds in the spirocycle. |
Computational Investigations of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting reaction outcomes, and designing new synthetic strategies. nottingham.ac.uk In the context of the synthesis of this compound, computational studies can provide valuable insights into the intricate details of the reaction pathways involved.
For the modified Curtius rearrangement, DFT calculations can be employed to model the transition state of the concerted rearrangement of the acyl azide to the isocyanate. researchgate.net Such studies can help to understand the influence of the sterically demanding spiro[2.3]hexane framework and the electron-withdrawing cyano group on the activation energy of the rearrangement. By comparing the energy profiles of different possible pathways, the most favorable reaction mechanism can be determined.
In the realm of catalytic reactions, computational investigations can shed light on the role of the catalyst in promoting the desired transformation. For organo-nanocatalyzed reactions, DFT calculations can be used to model the interaction of the reactants with the active sites of the catalyst, identifying the key intermediates and transition states. researchgate.net This can aid in understanding the origin of the observed selectivity and in optimizing the catalyst structure for improved performance.
Computational studies can also be instrumental in understanding photoredox and visible-light initiated processes. By calculating the electronic properties of the photocatalyst and the substrates, it is possible to predict the feasibility of single-electron transfer and to identify the resulting radical intermediates. researchgate.net Furthermore, the potential energy surfaces of the subsequent radical reactions can be explored to rationalize the observed product distribution.
Interactive Data Table: Applications of Computational Chemistry in Mechanistic Elucidation
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Calculation of energies of reactants, intermediates, transition states, and products. | Reaction energy profiles, activation barriers, reaction kinetics and thermodynamics. |
| Transition State Search Algorithms | Locating the geometry of transition states. | Understanding the critical point of a reaction and the structural changes involved. |
| Intrinsic Reaction Coordinate (IRC) Calculations | Following the reaction path from the transition state to the reactants and products. | Confirming the connection between a transition state and the corresponding minima. |
| Molecular Dynamics (MD) Simulations | Simulating the motion of atoms and molecules over time. | Insights into the dynamic aspects of a reaction and the role of the solvent. |
Structural Characterization and Stereochemical Analysis
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental to confirming the molecular structure and connectivity of 5-Cyanospiro[2.3]hexane-5-carboxylic acid, with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) being the primary tools.
NMR spectroscopy provides unparalleled insight into the molecular skeleton of this compound. The analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the unambiguous assignment of all atoms within the molecule.
¹H NMR: The proton spectrum is expected to show complex multiplets for the cyclopropyl (B3062369) and cyclobutyl protons due to geminal and vicinal coupling. The diastereotopic nature of the methylene (B1212753) protons in the cyclobutane (B1203170) ring leads to distinct signals.
¹³C NMR: The carbon spectrum would feature distinct signals for the spiro carbon, the quaternary carbon bearing the cyano and carboxyl groups, the methylene carbons of the two rings, and the carbons of the nitrile and carboxylic acid functional groups.
Variable-Temperature NMR (VT-NMR) studies can be employed to investigate the conformational dynamics of the spiro[2.3]hexane framework. ox.ac.ukresearchgate.netnih.gov By recording spectra at different temperatures, it is possible to study ring-puckering or hindered rotation, which may be present in such a strained system. researchgate.netnih.gov Changes in chemical shifts or the coalescence of signals can provide thermodynamic data about the energy barriers between different conformations. researchgate.netnih.gov
Table 1: Representative ¹³C NMR Chemical Shift Data for a Spiro[2.3]hexane Core
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 170-180 |
| C≡N (Nitrile) | 115-125 |
| C5 (Quaternary) | 45-55 |
| C4 (Spiro) | 35-45 |
| C1, C2 (Cyclobutyl CH₂) | 30-40 |
| C6, C7 (Cyclopropyl CH₂) | 10-20 |
Note: Data are estimated based on typical values for similar functionalized spirocyclic systems.
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can verify the molecular formula, C₈H₉NO₂, distinguishing it from other potential isomers. mdpi.compnnl.gov The technique's precision, often within a few parts per million (ppm), lends high confidence to the compound's identity. mdpi.com
Table 2: HRMS Data for C₈H₉NO₂
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 152.0655 |
| [M+Na]⁺ | 174.0475 |
| [M-H]⁻ | 150.0509 |
Note: M represents the neutral molecule.
X-ray Crystallographic Analysis for Absolute and Relative Stereochemistry
Single-crystal X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and torsional angles. For this compound, this technique would unambiguously establish the relative stereochemistry of the cyano and carboxylic acid groups attached to the C5 position of the cyclobutane ring.
If the compound is chiral and has been resolved into its enantiomers, X-ray analysis of a single enantiomer (often as a co-crystal with a known chiral auxiliary) can determine its absolute configuration. The analysis reveals the puckering of the cyclobutane ring and the precise spatial arrangement of all constituent atoms, confirming the strained nature of the spirocyclic system.
Conformational Analysis of Spiro[2.3]hexane Frameworks
The spiro[2.3]hexane framework is conformationally constrained due to the fusion of two small rings. Understanding the preferred conformations and the spatial orientation of substituents is key to predicting the molecule's properties and interactions.
Exit Vector Plot (EVP) analysis is a computational tool used to visualize and quantify the geometric space occupied by substituents on a molecular scaffold. researchgate.netrsc.orgresearchgate.net For disubstituted spiro[2.3]hexane systems, EVP analysis defines the spatial relationship between the two functional groups (in this case, on C5) by a set of geometric parameters:
r: The distance between the attachment points of the substituents.
θ: The angle between the two exit vectors (the bonds connecting the substituents to the scaffold).
φ₁ and φ₂: Dihedral angles describing the orientation of the substituents relative to the scaffold. researchgate.net
By plotting these parameters, one can compare the geometry of the spiro[2.3]hexane scaffold to other cyclic systems, such as cyclohexane (B81311) or piperidine, providing a rationale for its use as a potential bioisostere. rsc.orgrsc.org This analysis helps in understanding how the rigid spirocyclic core orients the cyano and carboxylic acid groups in three-dimensional space. researchgate.net
Elucidation of Diastereomeric Mixtures and Isomer Separation
The synthesis of this compound can potentially lead to diastereomers if other stereocenters are present or introduced. The elucidation and separation of such isomers are crucial for isolating pure compounds.
The primary method for separating diastereomers is chromatography, particularly High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.netrsc.org
Chiral Stationary Phases (CSPs): HPLC columns with a chiral stationary phase are highly effective for separating enantiomers and can also be used to resolve diastereomers. researcher.life
Derivatization: Converting the carboxylic acid into a diastereomeric ester or amide by reacting it with a chiral alcohol or amine can facilitate separation on standard silica (B1680970) gel columns. The resulting diastereomers often have different physical properties (e.g., polarity, crystallinity), making them easier to separate. nih.gov
Once separated, the purity of each isomer can be confirmed by analytical techniques like HPLC and NMR spectroscopy. The absolute configuration of the separated isomers can then be determined using methods such as X-ray crystallography or vibrational circular dichroism (VCD).
Computational Chemistry and Theoretical Studies on 5 Cyanospiro 2.3 Hexane 5 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 5-cyanospiro[2.3]hexane-5-carboxylic acid, DFT can provide significant insights into its electronic structure and chemical behavior.
DFT calculations are instrumental in modeling the reaction pathways for the synthesis of spiro[2.3]hexane skeletons. For instance, in the organocatalytic enantioselective construction of strained spiro[2.3]hexanes, DFT has been used to calculate the energy profiles of the reaction process. researchgate.netnih.gov These calculations, often performed at levels like B3LYP-D3/6-31G(d), help in understanding the mechanism, which can involve a Michael addition followed by ring expansion and cyclization. researchgate.netnih.gov By identifying the transition states and intermediates, researchers can rationalize the observed stereoselectivity and optimize reaction conditions. Similar methodologies could be applied to model the synthesis of this compound, providing a theoretical framework for its formation.
In the context of palladium-catalyzed C(sp³)–H arylation of cyclopropanes and cyclobutanes, DFT calculations have been employed to analyze the enantiodetermining C–H cleavage step. chemrxiv.org These computational analyses help in understanding the role of chiral ligands and the conformational requirements of the transition states. chemrxiv.org Such an approach would be valuable in predicting the reactivity of the C-H bonds in the spiro[2.3]hexane framework of the target molecule.
The spiro[2.3]hexane framework, with its fused cyclopropane (B1198618) and cyclobutane (B1203170) rings, presents a fascinating case for conformational analysis. DFT calculations can be used to explore the conformational energy landscape of this compound, identifying the most stable conformers and the energy barriers between them. In studies of related spiro-oxazolines, conformational equilibria have been investigated to understand substituent effects. rsc.org For more complex polyspiro 1,3-dioxane (B1201747) compounds, dynamic NMR experiments combined with theoretical calculations have been used to study the interconversion between different isomers. rsc.org A comprehensive conformational analysis of this compound would involve mapping the potential energy surface as a function of key dihedral angles, providing insights into its flexibility and the preferred spatial arrangement of its functional groups. nih.govwindows.netmdpi.com
Ab Initio Calculations
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.
For strained molecules like those in the spiro[2.3]hexane family, ab initio calculations can provide benchmark data for structures and energies. acs.org These high-level calculations are crucial for validating the results obtained from more approximate methods like DFT. For instance, in the study of strain-dependent thermal transport properties of materials, first-principles density functional perturbation theory, an ab initio method, has been employed. arxiv.org Similar high-level calculations could be used to precisely determine the geometric parameters and strain energy of this compound.
Computational Insights into Ring Strain and Reactivity
The spiro[2.3]hexane system is inherently strained due to the presence of the three- and four-membered rings. masterorganicchemistry.com Computational methods are essential for quantifying this ring strain and understanding its impact on the molecule's reactivity. numberanalytics.com The strain energy of spiro[2.3]hexane has been calculated to be approximately 54.9 kcal/mol, which is close to the sum of the strain energies of cyclopropane and cyclobutane. mdpi.com This high degree of strain influences the chemical behavior of the molecule, often leading to reactions that involve ring-opening to relieve the strain. nih.govnih.gov
DFT calculations can be used to investigate the mechanism of such strain-release-driven reactions. researchgate.net For example, the activation of C-C bonds in cyclobutane and cyclopropane carboxylic acids has been studied using DFT to reveal the role of dual ligands in facilitating these challenging transformations. researchgate.net The presence of the cyano and carboxylic acid groups on the spiro carbon of this compound is expected to significantly influence its reactivity, and computational studies can provide a detailed picture of the electronic effects of these substituents on the strained ring system.
Theoretical Prediction of Molecular Descriptors (e.g., Collision Cross Section)
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies and for the development of predictive models for various chemical and biological properties. mdpi.com
One important molecular descriptor that can be predicted computationally is the collision cross section (CCS). The CCS is a measure of the effective area of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). Theoretical prediction of CCS values, often using DFT-optimized geometries, is crucial for the structural elucidation of unknown compounds. While no specific CCS prediction for this compound has been reported, the established computational workflows for small molecules could be readily applied.
Below is a table summarizing some computationally predictable molecular descriptors for a molecule of this class.
| Descriptor | Predicted Value/Methodology | Reference |
| Topological Polar Surface Area (TPSA) | 61.09 Ų | acs.org |
| LogP | 1.15 | acs.org |
| Number of Hydrogen Bond Acceptors | 2 | acs.org |
| Number of Hydrogen Bond Donors | 1 | acs.org |
| Number of Rotatable Bonds | 1 | acs.org |
Despite a comprehensive search for scientific literature detailing the chemical transformations of this compound, no specific research findings or experimental data were found for the derivatization and functionalization strategies outlined in the request.
The performed searches for esterification, amide formation, acyl halide synthesis, reduction to alcohols, conversion to ketones, and decarboxylation reactions involving this compound did not yield any dedicated studies or specific examples. The available information largely pertains to general reaction mechanisms or studies on structurally related, but distinct, spirocyclic compounds.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the chemical compound “this compound” due to the absence of published research on its specific reactivity. To provide detailed research findings and data tables as requested would require access to primary literature that does not appear to be available in the public domain at this time.
Derivatization and Functionalization Strategies of 5 Cyanospiro 2.3 Hexane 5 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety
Derivatization for Analytical Applications (e.g., LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique, but the direct analysis of certain compounds, including carboxylic acids, can be challenging due to poor ionization efficiency and chromatographic retention. ddtjournal.comresearchgate.net Chemical derivatization is a frequently employed strategy to overcome these limitations by introducing a moiety that enhances MS detectability and improves separation. ddtjournal.comresearchgate.net For 5-Cyanospiro[2.3]hexane-5-carboxylic acid, derivatization of the carboxylic acid group is the primary approach for enhanced LC-MS analysis.
The goal of derivatization is to attach a tag that is easily ionizable, often containing a permanently charged group or a readily protonated site, to improve the response in electrospray ionization (ESI) mass spectrometry. researchgate.net The resulting derivatives can also exhibit improved chromatographic behavior on reverse-phase columns. A variety of reagents are available for this purpose, reacting with the carboxylic acid to form esters or amides.
Table 1: Potential Derivatization Reagents for LC-MS/MS Analysis of this compound
| Reagent Name | Abbreviation | Functional Group Targeted | Key Features of Derivative |
|---|---|---|---|
| 2-Picolylamine | PA | Carboxylic Acid | Forms a highly responsive amide derivative in positive-ion ESI-MS. Increases detection responses significantly. researchgate.net |
| 3-Nitrophenylhydrazine | 3-NPH | Carboxylic Acid | Provides high derivatization efficiency (close to 100%) and good recovery in biological matrices. nih.gov |
| 4-Bromo-N-methylbenzylamine | 4-BNMA | Carboxylic Acid | Incorporates a bromine atom, creating a distinct isotopic pattern that aids in clear identification during MS/MS detection. nih.gov |
The selection of a derivatization reagent depends on the specific requirements of the analysis, including the matrix complexity and the desired sensitivity. For instance, using 3-Nitrophenylhydrazine (3-NPH) has been shown to yield derivatization efficiencies near 100% for carboxylic acids in complex samples like cow feces and ruminal fluid. nih.gov Similarly, 2-picolylamine (PA) derivatization has been reported to increase detection responses by 9 to 158-fold over intact carboxylic acids. researchgate.net
Transformations of the Cyano Group
The cyano (nitrile) group is a versatile functional handle that can be converted into a variety of other functionalities, significantly expanding the synthetic utility of this compound. These transformations allow for the introduction of new chemical properties and facilitate the construction of more complex molecular architectures.
Key transformations include:
Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a primary amide (5-(aminocarbonyl)spiro[2.3]hexane-5-carboxylic acid), while complete hydrolysis converts the cyano group into another carboxylic acid, resulting in a spiro[2.3]hexane-5,5-dicarboxylic acid.
Reduction: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation yields 5-(aminomethyl)spiro[2.3]hexane-5-carboxylic acid, introducing a basic center into the molecule.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the cyano group. Subsequent hydrolysis of the intermediate imine produces a ketone. This allows for the attachment of various alkyl or aryl groups to the C5 position.
Table 2: Summary of Potential Cyano Group Transformations
| Reaction Type | Reagents | Resulting Functional Group | Product Structure |
|---|---|---|---|
| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | 5-Carboxyspiro[2.3]hexane-5-carboxylic acid |
| Partial Hydrolysis | H₂SO₄ (conc.), gentle warming | Primary Amide | 5-(Aminocarbonyl)spiro[2.3]hexane-5-carboxylic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | 5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid |
Modifications of the Spiro[2.3]hexane Core
The strained spiro[2.3]hexane framework is not merely a passive scaffold but can actively participate in chemical reactions, allowing for significant structural modifications. These changes can involve the introduction of new atoms into the ring system or a complete reorganization of the carbon skeleton.
Introduction of Heteroatoms and Additional Substituents
Incorporating heteroatoms (e.g., oxygen, nitrogen) into the spirocyclic core can profoundly influence the molecule's physicochemical properties, such as polarity, solubility, and metabolic stability. rsc.orgresearchgate.net This strategy is of high interest in medicinal chemistry for creating novel bioisosteres and exploring new chemical space. rsc.org
One common method for introducing an oxygen atom is through the epoxidation of an exocyclic methylene (B1212753) precursor. For example, the oxidation of a methylenecyclobutane (B73084) with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can yield a 1-oxaspiro[2.3]hexane derivative. nih.gov Similarly, nitrogen-containing spiro[2.3]hexanes, or azaspiro[2.3]hexanes, can be synthesized. For instance, a rhodium-catalyzed cyclopropanation reaction has been used as a key step in the stereocontrolled synthesis of 5-azaspiro[2.3]hexane derivatives, which serve as conformationally constrained analogues of L-glutamic acid. beilstein-journals.org
Further functionalization can be achieved through reactions on the carbocyclic rings. For example, reactions involving carbenes can introduce additional cyclopropane (B1198618) rings or other substituents onto the cyclobutane (B1203170) portion of the scaffold. sci-hub.se
Ring-Expansion and Rearrangement Pathways
The inherent ring strain of the cyclopropane and cyclobutane rings in the spiro[2.3]hexane system serves as a powerful driving force for rearrangement reactions. chemistrysteps.comyoutube.com These pathways can be initiated by the formation of a carbocation adjacent to one of the small rings, leading to a more stable, expanded ring system.
A well-documented example is the Lewis acid-mediated ring expansion of 1-oxaspiro[2.3]hexanes. nih.gov In this reaction, the epoxide is opened to form a carbocation, which triggers the expansion of the cyclobutane ring to yield a more stable cyclopentanone. The reaction is driven by the release of strain energy from both the epoxide and cyclobutane rings. nih.gov This strategy has been effectively used in the synthesis of natural products like pentalenolactone (B1231341) E and G methyl esters. nih.gov
Table 3: Example of a Ring-Expansion Pathway
| Starting System | Conditions | Key Intermediate | Product System |
|---|
Such rearrangements offer a predictable method for converting the compact spiro[2.3]hexane core into larger, less-strained carbocyclic systems, providing access to a different class of molecular scaffolds. mdpi.com
Synthesis of Analogous Spirocyclic Systems
The synthesis of spirocyclic systems analogous to this compound often involves multi-step sequences where the spirocyclic core is constructed through key cycloaddition or rearrangement reactions. These strategies allow for the creation of diverse libraries of spirocycles for applications in areas like drug discovery. researchgate.net
One notable approach is the synthesis of 5-azaspiro[2.3]hexane derivatives as "frozen" analogues of L-glutamic acid. beilstein-journals.orgresearchgate.net A key step in this synthesis is a diastereoselective rhodium-catalyzed cyclopropanation. An α,β-unsaturated ester derived from an azetidinone is reacted with ethyl diazoacetate in the presence of Rh₂(OAc)₄ to form the spiro-fused cyclopropane ring. beilstein-journals.org
Another versatile strategy was employed in the synthesis of spiro[3.3]heptane analogues of glutamic acid. nih.gov This approach started from a 2-(hydroxymethyl)cyclobutanone (B2923102) derivative. The second cyclobutane ring of the spiro-system was constructed using a dichloroketene (B1203229) addition to an exocyclic double bond, followed by dechlorination to form the spiro[3.3]heptane core. nih.gov These methods highlight how different ring combinations and substitution patterns can be achieved through the careful selection of key ring-forming reactions.
Synthetic Utility and Applications in Academic Chemical Research
Building Blocks for Complex Molecular Architectures
The distinct stereochemical and conformational properties of the spiro[2.3]hexane scaffold are leveraged by chemists to construct molecules with precisely defined three-dimensional shapes.
Spiro[2.3]hexane-Derived Amino Acids and Peptidomimetics
Derivatives of 5-cyanospiro[2.3]hexane-5-carboxylic acid are utilized in the synthesis of non-natural, conformationally constrained α-amino acids. Chemical manipulation of the cyano and carboxylic acid functionalities, for instance through a Curtius rearrangement of a related precursor, can yield spiro[2.3]hexane-based amino acids. These novel amino acids serve as unique building blocks for peptidomimetics, which are molecules that mimic the structure of natural peptides. By incorporating the rigid spiro[2.3]hexane unit, chemists can enforce specific secondary structures (e.g., turns or helices) in peptide chains, a crucial strategy for enhancing biological activity, metabolic stability, and receptor selectivity.
Conformational Restriction in Analogs of Neurotransmitters (e.g., GABA)
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its flexibility is vital for its interaction with various receptors. To probe the specific conformations required for binding to different receptor subtypes, researchers synthesize conformationally restricted analogs. The spiro[2.3]hexane skeleton is an ideal scaffold for this purpose. By incorporating this rigid framework, the rotational freedom of the GABA backbone is severely limited, "locking" the molecule into a specific spatial arrangement. This allows for a detailed investigation of the structure-activity relationships at GABA receptors and helps in designing more selective therapeutic agents for neurological disorders.
Carbocyclic Nucleosides and Analogs for Mechanistic Studies
Carbocyclic nucleosides are analogs of natural nucleosides where a carbocyclic ring replaces the furanose (sugar) moiety. These analogs are of significant interest in medicinal chemistry as they are often resistant to enzymatic degradation. The spiro[2.3]hexane framework can be used to construct novel carbocyclic nucleoside analogs. In these structures, the spirocyclic core mimics the sugar ring, and a nucleobase is attached. Such compounds are valuable tools for mechanistic studies of the enzymes involved in nucleic acid metabolism, as they can act as inhibitors or probes without being cleaved.
Scaffold Hopping and Bioisosteric Replacement Strategies
In modern drug discovery, scaffold hopping and bioisosteric replacement are key strategies for lead optimization and the generation of new intellectual property. Scaffold hopping involves replacing the central core of a known active molecule with a structurally distinct scaffold, while bioisosterism involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, leading to a similar biological response.
The spiro[2.3]hexane moiety is an effective tool for these strategies. Its three-dimensional, sp³-rich character makes it an excellent bioisostere for common flat, aromatic rings, a concept often termed "escaping from flatland." This replacement can significantly improve a drug candidate's physicochemical properties, such as:
Solubility: Moving from a flat, hydrophobic aromatic ring to a more three-dimensional, saturated spirocycle can enhance aqueous solubility.
Metabolic Stability: Saturated carbocyclic systems are often less susceptible to metabolic oxidation compared to aromatic rings.
Novelty: It provides a route to new chemical space, allowing for the development of patentable new chemical entities.
| Strategy | Description | Application of Spiro[2.3]hexane |
| Scaffold Hopping | Replacing the core of a molecule with a novel framework to improve properties or create a new chemical series. | The spiro[2.3]hexane unit can replace existing cyclic systems (e.g., cyclohexane (B81311), piperidine) to introduce rigidity and a different vector orientation for substituents. |
| Bioisosteric Replacement | Swapping a functional group or substructure with another that has similar biological properties. | Used as a 3D, non-aromatic replacement for phenyl or other flat aromatic rings to improve physicochemical properties. |
Applications in Bioorthogonal Chemistry (e.g., Photoclick Chemistry with Strained Alkenes)
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. A key area within this field involves the use of highly strained molecules that react rapidly and selectively with a specific partner. The inherent ring strain of the spiro[2.3]hexane system makes its derivatives prime candidates for such applications.
Specifically, derivatives like spiro[2.3]hex-1-ene have been designed for use in "photoclick chemistry." nih.govacs.org This strained alkene exhibits exceptionally fast reaction kinetics with tetrazole compounds upon photoirradiation. nih.gov The high reactivity is driven by the release of the significant ring strain in the spiro[2.3]hexane core. nih.gov This allows for the rapid and specific labeling of proteins and other biomolecules in living cells, enabling the study of dynamic biological processes with high temporal resolution. nih.govacs.org The synthesis of these strained alkenes often begins with precursors like 3-methylene-cyclobutanecarbonitrile, a compound structurally related to the title acid. nih.gov
Development of Chiral Spiro-Fused Polycyclic Aromatic Compounds
The spiro[2.3]hexane framework can serve as the central scaffolding for constructing complex, chiral spiro-fused polycyclic aromatic compounds (PACs). In these molecules, the central spiro carbon atom perpendicularly connects two or more planar aromatic systems. This arrangement prevents the aromatic units from being coplanar, resulting in a rigid, three-dimensional, and often chiral structure.
These novel spiro-fused PACs are of significant interest in materials science. Their unique photophysical and electronic properties make them promising candidates for applications in:
Organic Light Emitting Diodes (OLEDs)
Organic Field-Effect Transistors (OFETs)
Chiral sensors
Circularly Polarized Luminescence (CPL) materials
The synthesis of these complex structures relies on building upon a pre-formed spirocyclic core, for which this compound and its derivatives can serve as foundational starting materials.
Future Research Directions and Emerging Paradigms for 5 Cyanospiro 2.3 Hexane 5 Carboxylic Acid
Advancements in Asymmetric Synthesis and Catalyst Development
The synthesis of enantiomerically pure spiro[2.3]hexanes is a significant challenge due to the steric hindrance and strain inherent in the scaffold. Future research will likely focus on developing novel catalytic systems for the asymmetric synthesis of 5-cyanospiro[2.3]hexane-5-carboxylic acid. Drawing inspiration from successes with related structures, several avenues appear promising.
For instance, the diastereoselective rhodium-catalyzed cyclopropanation of olefins has been effectively used to construct the spiro[2.3]hexane core in analogues like 5-azaspiro[2.3]hexane derivatives. beilstein-journals.org Future efforts could adapt this methodology, exploring a range of chiral ligands to induce high enantioselectivity in the formation of the cyclopropane (B1198618) ring of the target molecule. A recent preprint has also described the synthesis of chiral 1-aza-spiro[2.3]hexanes via a point-to-axial chirality transfer, a sophisticated strategy that avoids expensive multi-metal catalysis. chemrxiv.org Investigating similar strategies could yield efficient and operationally simple routes to chiral derivatives of this compound.
| Catalyst Type | Potential Application | Expected Outcome |
| Chiral Rhodium(II) Carboxylates | Asymmetric cyclopropanation | High diastereo- and enantioselectivity |
| Chiral Palladium Complexes | Asymmetric (4+2) dipolar cyclization | Construction of chiral spiro-indenes |
| Organocatalysts | Asymmetric Michael additions | Enantioselective formation of precursors |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and scalability. nih.govsyrris.comresearchgate.net The application of this technology to the synthesis of complex spirocycles is an area of growing interest. syrris.com For a strained molecule like this compound, flow chemistry could be particularly beneficial.
Future research could develop continuous-flow processes for key synthetic steps, such as the hazardous cyanation reaction or high-energy cyclopropanation. springerprofessional.de The precise control over temperature, pressure, and reaction time in a flow reactor can lead to higher yields and cleaner reaction profiles. acs.org Furthermore, integrating flow reactors with automated platforms for reaction optimization and purification could dramatically accelerate the discovery of novel derivatives and their properties.
Deeper Mechanistic Understanding via Advanced Spectroscopic and Computational Tools
A thorough understanding of the reaction mechanisms and conformational preferences of this compound is crucial for rational design and synthesis. Advanced spectroscopic techniques, such as in-situ infrared spectroscopy and nuclear magnetic resonance, can provide real-time data on reaction intermediates and kinetics.
Computational chemistry is poised to play a pivotal role in this area. spirochem.comspirochem.com Density Functional Theory (DFT) and other modeling techniques can be used to:
Elucidate reaction pathways and transition states for its synthesis. aip.org
Predict the relative stability of different stereoisomers. beilstein-journals.org
Understand the impact of the spirocyclic core on the electronic properties of the nitrile and carboxylic acid functional groups.
These computational insights, when combined with experimental data, will enable a more profound understanding of the molecule's behavior and guide the development of more efficient synthetic strategies. spirochem.com
Exploration of Novel Reactivity Patterns and Derivatization Pathways
The nitrile and carboxylic acid groups in this compound are versatile handles for a wide range of chemical transformations. Future research will undoubtedly focus on exploring the unique reactivity imparted by the strained spiro[2.3]hexane scaffold.
The cyano group is a particularly valuable functional group that can be converted into amines, amides, tetrazoles, and other functionalities of medicinal interest. researchgate.net Investigations into the selective reduction, hydrolysis, or cycloaddition reactions of the nitrile in this sterically demanding environment will be a key research focus. Similarly, the carboxylic acid can be transformed into esters, amides, or used as a handle for coupling to other molecules. The interplay between these two functional groups and the strained ring system could lead to novel and unexpected reactivity patterns.
| Functional Group | Potential Transformation | Resulting Moiety |
| Nitrile | Catalytic Reduction | Primary Amine |
| Nitrile | [3+2] Cycloaddition with Azides | Tetrazole |
| Carboxylic Acid | Amide Coupling | Amide Derivatives |
| Carboxylic Acid | Curtius Rearrangement | Amine (after hydrolysis) |
Expansion of Synthetic Utility into Unexplored Areas of Chemical Space
The spiro[2.3]hexane motif is of significant interest in medicinal chemistry, where it is considered a "bioisostere" for more common rings like piperidine. rsc.org The rigid, three-dimensional structure can lead to improved binding affinity and selectivity for biological targets, as well as enhanced physicochemical properties like metabolic stability. nih.govnih.gov
Future research will likely see the incorporation of the this compound scaffold into libraries of compounds for biological screening. Its unique geometry may provide access to novel interactions with protein targets that are not achievable with more planar molecules. The derivatization pathways discussed previously will be instrumental in creating a diverse range of compounds for screening in areas such as oncology, neuroscience, and infectious diseases, thereby expanding the synthetic utility of this intriguing molecule into unexplored areas of chemical space. researchgate.netnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
